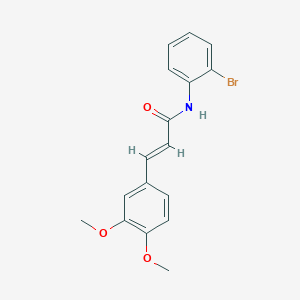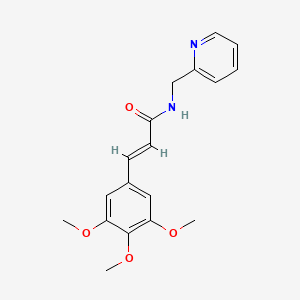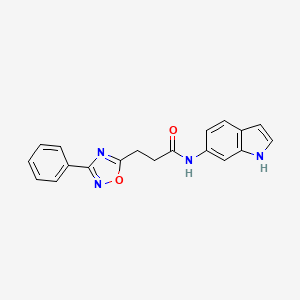
(2E)-N-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromodimethoxyphenylpropenamide , is a chemical compound with the following structure:
Structure: this compound
This compound belongs to the class of arylpropenamides and exhibits interesting properties due to its aromatic and conjugated system. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of Bromodimethoxyphenylpropenamide. One common method involves the reaction of 2-bromobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base (such as potassium hydroxide) to form the enone intermediate. Subsequent amidation with an amine (e.g., ammonia or aniline) yields the final product.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ the synthetic route described above. Optimization of reaction conditions, solvent choice, and purification methods ensures efficient production.
Analyse Des Réactions Chimiques
Reactivity: Bromodimethoxyphenylpropenamide undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction of the double bond yields the saturated amide.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines or thiols).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pd/C).
Substitution: Nucleophiles (e.g., ammonia, amines, or thiols) in appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Carboxylic acid or ester derivatives.
- Reduction: Saturated amide.
- Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
Bromodimethoxyphenylpropenamide finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it a potential lead compound for drug development.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds.
Mécanisme D'action
The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve:
Enzymes: Interaction with enzymes related to inflammation, cell signaling, or metabolism.
Receptors: Binding to specific receptors (e.g., GPCRs or ion channels).
Comparaison Avec Des Composés Similaires
Bromodimethoxyphenylpropenamide stands out due to its unique combination of bromine substitution and dimethoxyphenyl moiety. Similar compounds include:
- (2E)-N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- (2E)-N-(2-iodophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Propriétés
Formule moléculaire |
C17H16BrNO3 |
|---|---|
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
(E)-N-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16BrNO3/c1-21-15-9-7-12(11-16(15)22-2)8-10-17(20)19-14-6-4-3-5-13(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+ |
Clé InChI |
UKGQIOCMKXGZDL-CSKARUKUSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-benzylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B11011198.png)
![Ethyl 4-methyl-2-{[4-oxo-4-(3-oxopiperazin-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11011208.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11011211.png)

![1-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-proline](/img/structure/B11011224.png)

![2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011231.png)

![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11011256.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11011263.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B11011268.png)

![6-cyclopropyl-N-(3,4-dimethoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11011273.png)
